molecular formula C19H25NO3 B5841589 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide

5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide

Cat. No. B5841589
M. Wt: 315.4 g/mol
InChI Key: HTHACNLAFDUJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide, also known as A-796260, is a selective agonist for the kappa-opioid receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of pain, addiction, and depression.

Mechanism of Action

5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide selectively binds to the kappa-opioid receptor, which is involved in the modulation of pain, addiction, and mood. Activation of the kappa-opioid receptor by 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide results in the inhibition of neurotransmitter release, leading to analgesic and antidepressant effects.
Biochemical and Physiological Effects:
5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide has been shown to produce analgesia and reduce opioid withdrawal symptoms in animal models. Additionally, it has been shown to have antidepressant effects in animal models of depression. 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide has also been shown to have a low potential for abuse and dependence compared to traditional opioid medications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide in lab experiments is its selectivity for the kappa-opioid receptor, which allows for more precise targeting of this receptor subtype. However, one limitation of using 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging.

Future Directions

There are several future directions for research on 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide. One area of interest is the development of more potent and selective kappa-opioid receptor agonists for the treatment of pain and addiction. Additionally, further studies are needed to fully understand the mechanisms underlying the antidepressant effects of 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide and its potential use in the treatment of depression. Finally, research is needed to optimize the pharmacokinetics and pharmacodynamics of 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide to improve its efficacy and reduce its potential for adverse effects.

Synthesis Methods

The synthesis of 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide involves the reaction of 4-tert-butylphenol with epichlorohydrin to form 4-tert-butylphenol glycidyl ether. This intermediate is then reacted with N-isopropylamine and furfurylamine to yield the final product, 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide.

Scientific Research Applications

5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown promise in reducing pain and opioid addiction without producing the unwanted side effects associated with traditional opioid medications. Additionally, 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide has been shown to have antidepressant effects in animal models.

properties

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-N-propan-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-13(2)20-18(21)17-11-10-16(23-17)12-22-15-8-6-14(7-9-15)19(3,4)5/h6-11,13H,12H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHACNLAFDUJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.